Cas no 2171366-72-4 (2-cyclopropyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acid)

2-Cyclopropyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acid is a specialized amino acid derivative featuring a cyclopropyl group and an Fmoc-protected amine. Its structural complexity makes it valuable in peptide synthesis, particularly for introducing constrained cyclopropyl motifs or modifying backbone conformations. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. The compound’s chiral center (3R) and functionalized side chain enhance its utility in designing peptidomimetics or bioactive probes. Its stability and well-defined stereochemistry make it suitable for applications in medicinal chemistry and biochemical research, where precise control over molecular architecture is critical.
2-cyclopropyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acid structure
2171366-72-4 structure
商品名:2-cyclopropyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acid
CAS番号:2171366-72-4
MF:C28H34N2O5
メガワット:478.579967975616
CID:6303813
PubChem ID:165559674

2-cyclopropyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-cyclopropyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acid
    • EN300-1475322
    • 2171366-72-4
    • 2-cyclopropyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]propanoic acid
    • インチ: 1S/C28H34N2O5/c1-3-4-9-19(16-25(31)30-28(2,26(32)33)18-14-15-18)29-27(34)35-17-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-13,18-19,24H,3-4,9,14-17H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t19-,28?/m1/s1
    • InChIKey: NKUCEJUMIZIWOL-OJQMSQGESA-N
    • ほほえんだ: OC(C(C)(C1CC1)NC(C[C@@H](CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 746
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

2-cyclopropyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1475322-100mg
2-cyclopropyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]propanoic acid
2171366-72-4
100mg
$2963.0 2023-09-29
Enamine
EN300-1475322-5000mg
2-cyclopropyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]propanoic acid
2171366-72-4
5000mg
$9769.0 2023-09-29
Enamine
EN300-1475322-0.5g
2-cyclopropyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]propanoic acid
2171366-72-4
0.5g
$3233.0 2023-06-06
Enamine
EN300-1475322-0.1g
2-cyclopropyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]propanoic acid
2171366-72-4
0.1g
$2963.0 2023-06-06
Enamine
EN300-1475322-2500mg
2-cyclopropyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]propanoic acid
2171366-72-4
2500mg
$6602.0 2023-09-29
Enamine
EN300-1475322-5.0g
2-cyclopropyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]propanoic acid
2171366-72-4
5g
$9769.0 2023-06-06
Enamine
EN300-1475322-50mg
2-cyclopropyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]propanoic acid
2171366-72-4
50mg
$2829.0 2023-09-29
Enamine
EN300-1475322-2.5g
2-cyclopropyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]propanoic acid
2171366-72-4
2.5g
$6602.0 2023-06-06
Enamine
EN300-1475322-10.0g
2-cyclopropyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]propanoic acid
2171366-72-4
10g
$14487.0 2023-06-06
Enamine
EN300-1475322-500mg
2-cyclopropyl-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]propanoic acid
2171366-72-4
500mg
$3233.0 2023-09-29

2-cyclopropyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acid 関連文献

2-cyclopropyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acidに関する追加情報

Chemical Compound CAS No. 2171366-72-4: 2-Cyclopropyl-2-(3R)-3-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}Heptanamidopropanoic Acid

The chemical compound with CAS No. 2171366-72-4, known as 2-cyclopropyl-2-(3R)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}heptanamidopropanoic acid, is a highly specialized molecule with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its complex structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid derivative. The Fmoc group is particularly notable for its role in peptide synthesis, where it serves as a temporary protecting group for amino acids during solid-phase synthesis.

Recent studies have highlighted the importance of Fmoc-amino acid derivatives in the development of novel therapeutic agents. The cyclopropyl group in this compound adds unique steric and electronic properties, making it a valuable building block in medicinal chemistry. Researchers have explored the use of such compounds in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but are more stable and bioavailable.

The stereochemistry at the (3R) position plays a critical role in determining the biological activity of this compound. Stereoisomers often exhibit vastly different pharmacokinetic profiles, and the (3R) configuration may confer specific advantages in terms of solubility, stability, and binding affinity to target proteins. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this enantiomerically pure compound, which is essential for preclinical studies.

In terms of applications, this compound has shown promise as an intermediate in the synthesis of complex natural products and bioactive molecules. Its structure lends itself well to further functionalization, allowing chemists to explore diverse substitution patterns and investigate their effects on biological activity. For instance, modifications to the heptanamide chain or the cyclopropyl group could lead to derivatives with enhanced potency or selectivity against specific targets.

From an analytical standpoint, the characterization of this compound has been achieved through a combination of advanced spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods have provided detailed insights into its molecular geometry and conformational preferences, which are crucial for understanding its interactions with biological systems.

Looking ahead, the development of efficient synthetic routes for this compound remains an area of active research. The use of green chemistry principles, such as catalytic asymmetric hydrogenation and biocatalytic transformations, could significantly improve the sustainability and cost-effectiveness of its production. Additionally, computational modeling approaches, including molecular docking and dynamics simulations, are being employed to predict its binding modes and optimize its pharmacological properties.

In conclusion, CAS No. 2171366-72-4 represents a cutting-edge molecule with immense potential in drug discovery and chemical synthesis. Its unique structure, combined with advances in synthetic methodology and analytical techniques, positions it as a valuable tool for researchers striving to develop innovative therapeutic agents. As our understanding of its properties continues to grow, so too will its applications in both academic and industrial settings.

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